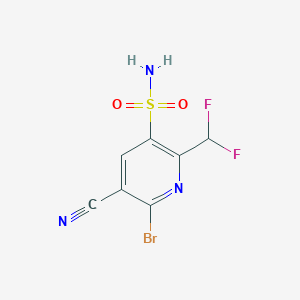
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is a pyridine derivative with the molecular formula C7H4BrF2N3O2S and a molecular weight of 312.09 g/mol . This compound is characterized by the presence of bromine, cyano, difluoromethyl, and sulfonamide functional groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the pyridine ring.
Cyanation: Introduction of a cyano group.
Difluoromethylation: Introduction of a difluoromethyl group.
Sulfonamidation: Introduction of a sulfonamide group.
Each step requires specific reagents and conditions, such as bromine for bromination, cyanide sources for cyanation, difluoromethylating agents, and sulfonamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: Used in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the cyano and sulfonamide groups.
5-Bromo-2-(difluoromethyl)pyridine: Similar structure but lacks the cyano and sulfonamide groups.
Uniqueness
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is unique due to the combination of bromine, cyano, difluoromethyl, and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C7H4BrF2N3O2S |
|---|---|
Molekulargewicht |
312.09 g/mol |
IUPAC-Name |
6-bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H4BrF2N3O2S/c8-6-3(2-11)1-4(16(12,14)15)5(13-6)7(9)10/h1,7H,(H2,12,14,15) |
InChI-Schlüssel |
MQYUTPZGBWSBOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
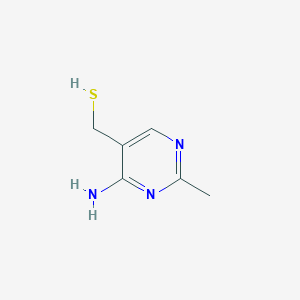
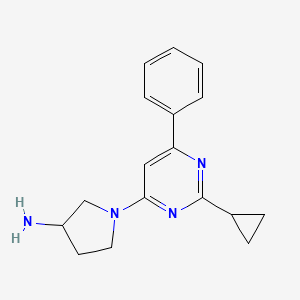
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopentanecarbonitrile](/img/structure/B11776559.png)
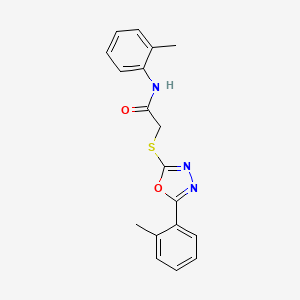
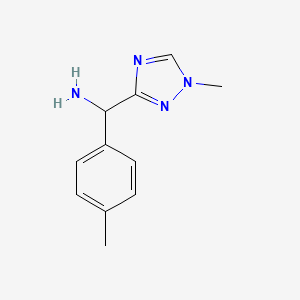


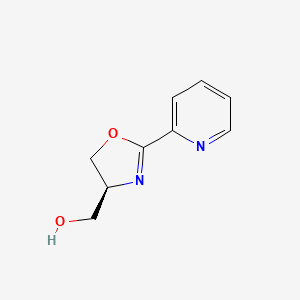
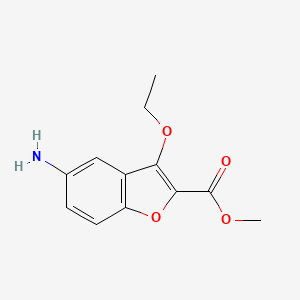
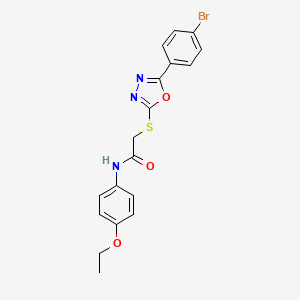
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)


